![molecular formula C15H20N4O2 B2978320 ethyl (2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)carbamate CAS No. 2034256-78-3](/img/structure/B2978320.png)
ethyl (2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)carbamate
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Overview
Description
Molecular Structure Analysis
The molecular structure of a compound can be determined using various techniques such as X-ray crystallography, NMR spectroscopy, etc. The retrieved data does not provide specific information on the molecular structure of "ethyl (2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)carbamate" .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include parameters such as molecular weight, hydrogen bond donor count, hydrogen bond acceptor count, rotatable bond count, exact mass, monoisotopic mass, topological polar surface area, heavy atom count, etc. Unfortunately, the retrieved data does not provide specific information on the physical and chemical properties of "ethyl (2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)carbamate" .Scientific Research Applications
Catalytic Applications in Asymmetric Transfer Hydrogenation Research on compounds related to ethyl (2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)carbamate has shown significant potential in catalytic applications, particularly in asymmetric transfer hydrogenation of ketones. Studies have explored the synthesis and characterization of related compounds, demonstrating their effectiveness as catalysts in the transfer hydrogenation process, affecting the conversion rates of ketones under specific conditions (Magubane et al., 2017).
Contribution to Heterocyclic Synthesis The synthesis and reaction behaviors of compounds structurally related to ethyl (2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)carbamate have been extensively studied for their contributions to heterocyclic chemistry. These studies encompass the development of novel synthetic routes leading to heterocyclic compounds with potential applications in pharmaceuticals and materials science. This includes exploring the reactivity of related compounds towards various nucleophiles and electrophiles to synthesize a wide range of heterocyclic structures (Mohareb et al., 2004).
Antioxidant Activity Evaluation Investigations into the antioxidant properties of compounds bearing resemblance to ethyl (2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)carbamate have revealed promising results. These studies aim at evaluating the antioxidant capacity of synthesized compounds, offering insights into their potential therapeutic applications. The methodologies applied include various spectroscopic analyses and biological assays to assess the efficacy of these compounds as antioxidants (Zaki et al., 2017).
Applications in Organic Light-Emitting Diodes (OLEDs) Research into novel organic compounds structurally akin to ethyl (2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)carbamate has expanded into the field of electronics, particularly in the development of materials for polymer light-emitting diodes (PLEDs). These studies focus on the synthesis of new iridium(III) complexes as phosphorescent dopants, aiming to enhance the performance and efficiency of OLEDs. The properties examined include thermal stability, luminance, and current efficiency, alongside the evaluation of color emission characteristics (Tang et al., 2014).
Mechanism of Action
Target of Action
The compound ethyl (2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)carbamate is primarily targeted towards Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment that targets tumor cells in a selective manner .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition leads to a significant alteration in cell cycle progression, in addition to apoptosis induction within certain cell lines
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cell cycle regulation pathway, specifically the transition from the G1 phase to the S phase . By inhibiting CDK2, the compound prevents the progression of the cell cycle, which can lead to the death of rapidly dividing cells, such as cancer cells .
Result of Action
The compound has shown superior cytotoxic activities against certain cell lines . For instance, it has demonstrated significant inhibitory activity against MCF-7 and HCT-116 cell lines . The compound’s action results in the inhibition of cell growth and induction of apoptosis .
Safety and Hazards
Future Directions
The future directions in the study of a compound usually involve further exploration of its synthesis, properties, and potential applications. The retrieved data does not provide specific information on the future directions of "ethyl (2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)carbamate" .
properties
IUPAC Name |
ethyl N-[2-(3,5-dimethyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2/c1-4-21-15(20)17-10-8-13-11(2)18-19(12(13)3)14-7-5-6-9-16-14/h5-7,9H,4,8,10H2,1-3H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLQMFVBSWVJFKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NCCC1=C(N(N=C1C)C2=CC=CC=N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl (2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)carbamate |
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